![molecular formula C14H19ClN2O2 B123958 ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate CAS No. 148367-96-8](/img/structure/B123958.png)
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate, also known as ethyl 2-chloro-2-[(4-tert-butylphenyl)hydrazono]acetate, is an organic compound that belongs to the class of azo compounds. It is a yellow crystalline solid that is used in scientific research for its potential pharmacological properties.
作用機序
The mechanism of action of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression. In addition, it has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been found to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species, which can cause oxidative stress and DNA damage in cancer cells. It has also been found to decrease the levels of certain proteins involved in cell cycle regulation and DNA repair, leading to cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
One advantage of using ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate in lab experiments is its potential as an anticancer agent. It has been shown to be effective against various cancer cell lines, making it a promising candidate for further study. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
将来の方向性
There are several future directions for research on ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate. One direction is to further investigate its mechanism of action, particularly its effects on DNA replication and gene expression. Another direction is to optimize its use as an anticancer agent, such as by developing more potent derivatives or combination therapies. In addition, it may be interesting to study its potential as a treatment for other diseases, such as neurodegenerative disorders or infectious diseases.
合成法
The synthesis of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate involves the condensation of ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate 2-chloroacetate with 4-tert-butylaniline in the presence of a base, such as sodium hydride or potassium carbonate. The resulting product is then treated with hydrazine hydrate to form the final compound. The overall reaction can be represented as follows:
科学的研究の応用
Ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate has been studied for its potential pharmacological properties, particularly as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
CAS番号 |
148367-96-8 |
|---|---|
製品名 |
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC名 |
ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate |
InChI |
InChI=1S/C14H19ClN2O2/c1-5-19-13(18)12(15)17-16-11-8-6-10(7-9-11)14(2,3)4/h6-9,16H,5H2,1-4H3/b17-12+ |
InChIキー |
IBJFFXBTMRQSCP-SFQUDFHCSA-N |
異性体SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)C(C)(C)C)/Cl |
SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
正規SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C(C)(C)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



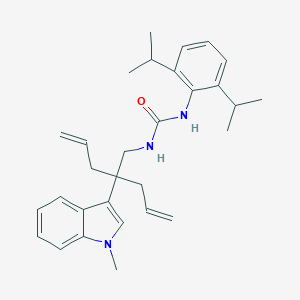
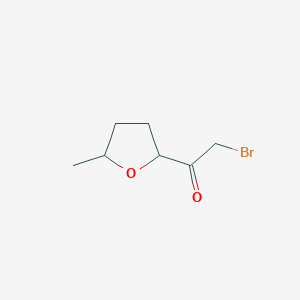


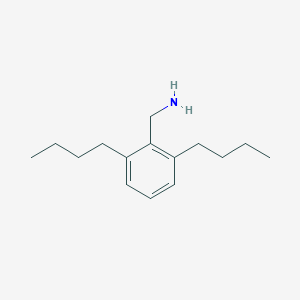
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)

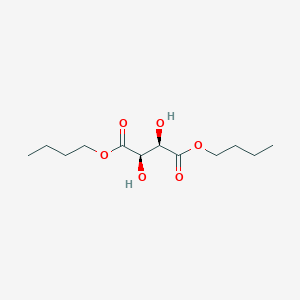
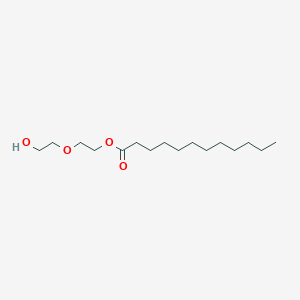
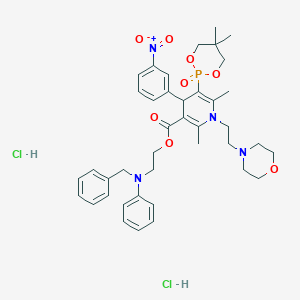
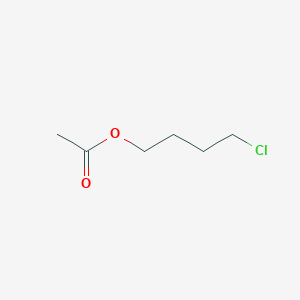
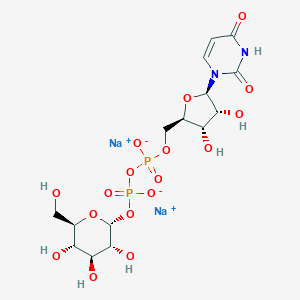
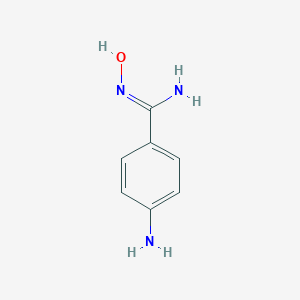
![1,2-Bis[2-(2-chloroethoxy)ethoxy]ethane](/img/structure/B123918.png)